Cas no 80096-64-6 (6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one)

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one structure
80096-64-6 structure
Nombre del producto:6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Número CAS:80096-64-6
MF:C9H8O3
Megavatios:164.158022880554
MDL:MFCD02113988
CID:707611
PubChem ID:7098944

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Propiedades químicas y físicas

Nombre e identificación

    • 6-Hydroxy-chroman-4-one
    • 6-hydroxy-2,3-dihydrochromen-4-one
    • 6-hydroxychroman-4-one
    • 6-hydroxy-4-chromanone
    • 6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
    • 6-hydroxy-2,3-dihydro-4H-chromen-4-one
    • 2,3-Dihydro-6-hydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-6-hydroxy-
    • 6-hydroxy chroman-4-one
    • AMOT0836
    • HTKPIKIGEYFNBY-UHFFFAOYSA-N
    • SBB087780
    • FCH845496
    • 2500AC
    • 2,3-Dihydro-6-hydroxy-4H-1-benzopyran-4-one (ACI)
    • 4-Chromanone, 6-hydroxy- (7CI)
    • 4-Oxochroman-6-ol
    • CS-W006471
    • FT-0709799
    • 80096-64-6
    • SCHEMBL2981516
    • F2147-8399
    • AKOS006277993
    • DS-16591
    • W17780
    • 2,3-dihydro-6-hydroxy benzopyran-4-one
    • DTXSID70427765
    • MFCD02113988
    • AM9451
    • DA-19234
    • 6-HYDROXY-2,3-DIHYDRO-1-BENZOPYRAN-4-ONE
    • MDL: MFCD02113988
    • Renchi: 1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2
    • Clave inchi: HTKPIKIGEYFNBY-UHFFFAOYSA-N
    • Sonrisas: O=C1CCOC2C1=CC(=CC=2)O

Atributos calculados

  • Calidad precisa: 164.04734
  • Masa isotópica única: 164.047344113g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 190
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1
  • Recuento de constructos de variantes mutuas: 6
  • Superficie del Polo topológico: 46.5

Propiedades experimentales

  • PSA: 46.53

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT840-250mg
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 98%
250mg
908CNY 2021-05-08
TRC
H278886-500mg
6-Hydroxy-4-chromanone
80096-64-6
500mg
$ 210.00 2022-06-04
Life Chemicals
F2147-8399-0.5g
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 95%+
0.5g
$430.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT840-50mg
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 98%
50mg
187.0CNY 2021-07-12
eNovation Chemicals LLC
Y1000206-5g
6-Hydroxy-chroman-4-one
80096-64-6 95%
5g
$700 2024-08-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H845730-100mg
6-Hydroxy-chroman-4-one
80096-64-6 98%
100mg
441.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT840-100mg
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 98%
100mg
420CNY 2021-05-08
1PlusChem
1P005PDI-1g
6-Hydroxy-chroman-4-one
80096-64-6 98%
1g
$187.00 2024-04-21
abcr
AB436097-250mg
6-Hydroxychroman-4-one, 95%; .
80096-64-6 95%
250mg
€143.00 2025-02-20
Aaron
AR005PLU-5g
6-Hydroxy-chroman-4-one
80096-64-6 95%
5g
$322.00 2025-01-23

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetyl chloride ,  Sulfuric acid
Referencia
A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations
Gottesmann, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 100 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
3.3 Reagents: Water
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
Referencia
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium ;  64 h, 105 - 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux
3.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
3.2 Reagents: Water
4.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Referencia
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid
1.2 Solvents: Water
Referencia
Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids
Yoo, Hyung-Seok; et al, Journal of Organic Chemistry, 2019, 84(16), 10012-10023

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
1.2 Reagents: Water
2.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Referencia
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Iodobenzene diacetate ;  0 °C; 30 min, rt
1.2 Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
Referencia
Transition metal free regio-selective C-H hydroxylation of chromanones towards the synthesis of hydroxyl-chromanones using PhI(OAc)2 as the oxidant
Viswanadh, N.; et al, Chemical Communications (Cambridge, 2018, 54(18), 2252-2255

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Aluminum chloride
Referencia
Serotonin receptor affinity of cathinone and related analogs
Glennon, Richard A.; et al, Journal of Medicinal Chemistry, 1982, 25(4), 393-7

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: tert-Butanol
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid
2.2 Solvents: Water
Referencia
Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids
Yoo, Hyung-Seok; et al, Journal of Organic Chemistry, 2019, 84(16), 10012-10023

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Referencia
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
1.3 Reagents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
Referencia
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  1 h, 40 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Referencia
Chemoselective Hydrosilylation of the α,β-Site Double Bond in α,β- and α,β,γ,δ-Unsaturated Ketones Catalyzed by Macrosteric Borane Promoted by Hexafluoro-2-propanol
Zhan, Xiao-Yu; et al, Journal of Organic Chemistry, 2020, 85(10), 6578-6592

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 Reagents: Aluminum chloride
Referencia
Serotonin receptor affinity of cathinone and related analogs
Glennon, Richard A.; et al, Journal of Medicinal Chemistry, 1982, 25(4), 393-7

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux
2.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
2.2 Reagents: Water
3.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Referencia
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 100 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
Referencia
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  2,6-Lutidine Solvents: Acetonitrile ,  tert-Butyl methyl ether ,  Water ;  20 min
Referencia
Electrochemical aromatic C-H hydroxylation in continuous flow
Long, Hao; et al, Nature Communications, 2022, 13(1),

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Raw materials

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Preparation Products

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80096-64-6)6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
A864751
Pureza:99%
Cantidad:1g
Precio ($):210.0